Syringaresinol diglucoside

Catalog No.
S533282
CAS No.
573-44-4
M.F
C34H46O18
M. Wt
742.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaresinol diglucoside

CAS Number

573-44-4

Product Name

Syringaresinol diglucoside

IUPAC Name

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3

InChI Key

FFDULTAFAQRACT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Liriodendrin; Acanthoside D

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

Isomeric SMILES

COC1=C(C(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3C4COC(C4CO3)C5=C(C(=C(C=C5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

The exact mass of the compound Liriodendrin is 1098.3639 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16757. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Syringaresinol diglucoside (Eleutheroside E, CAS 573-44-4) is a highly polar lignan diglucoside and a primary bioactive marker derived from Eleutherococcus senticosus (Siberian ginseng). In industrial and pharmaceutical procurement, it is predominantly sourced as an analytical reference standard required for the pharmacopoeial validation of botanical extracts. Unlike crude extracts which suffer from high batch-to-batch variability, pure Syringaresinol diglucoside provides a precise quantitative baseline for standardizing adaptogenic formulations and conducting rigorous pharmacokinetic or drug-drug interaction (DDI) profiling [1].

Substituting pure Syringaresinol diglucoside with crude Eleutherococcus senticosus extracts, its aglycone (syringaresinol), or the co-occurring marker Eleutheroside B (syringin) fundamentally compromises analytical and formulation integrity. Crude extracts exhibit massive concentration variances (e.g., 10–15 mg/g) that fail strict regulatory calibration requirements [1]. Furthermore, Eleutheroside B is a phenylpropanoid glycoside, not a lignan, meaning it possesses a completely different UV absorption maximum (220 nm vs. 205 nm) and distinct cytochrome P450 inhibition kinetics [2]. Substituting the diglucoside with its aglycone, syringaresinol, drastically alters the physicochemical profile; the loss of two glucose moieties shifts the molecule from a water-compatible glycoside to a highly lipophilic compound, rendering it useless as a reference for hydroalcoholic extract quantification[3].

Chromatographic Resolution and UV Specificity for Quality Control

In standardized UPLC-TOF-MS and HPLC-DAD workflows, Syringaresinol diglucoside (Eleutheroside E) and Eleutheroside B must be co-quantified but analyzed as distinct entities. Eleutheroside E exhibits optimal UV absorbance at 205 nm, whereas Eleutheroside B is detected at 220 nm[1]. Using pure Eleutheroside E enables baseline separation within 5.3 minutes, preventing peak overlap and ensuring compliance with the European Pharmacopoeia mandate that their combined concentration meets or exceeds 0.08% dry weight in validated raw materials [2] [3].

Evidence DimensionOptimal UV detection wavelength
Target Compound Data205 nm (Eleutheroside E)
Comparator Or Baseline220 nm (Eleutheroside B)
Quantified Difference15 nm shift in absorption maxima requiring multi-wavelength detection
ConditionsUPLC/HPLC-DAD analysis of botanical extracts

Procurement of this specific standard is mandatory for QA/QC laboratories to configure multi-wavelength detectors correctly and achieve regulatory compliance.

Cytochrome P450 (CYP2C9) Inhibition for ADME/Tox Modeling

Syringaresinol diglucoside demonstrates specific mixed-type inhibition of cytochrome P450 enzymes, which is critical for predicting drug-drug interactions (DDIs). In rat liver microsome assays utilizing probe drugs, Eleutheroside E exhibited an IC50 of 261.82 μM against CYP2C9. In direct comparison, Eleutheroside B showed significantly weaker inhibition with an IC50 of 595.66 μM. Both compounds showed similar inhibition against CYP2E1, but the distinct CYP2C9 profile of Eleutheroside E necessitates its independent evaluation in safety pharmacology [1].

Evidence DimensionCYP2C9 Inhibition (IC50)
Target Compound Data261.82 μM
Comparator Or Baseline595.66 μM (Eleutheroside B)
Quantified Difference2.27-fold stronger inhibition of CYP2C9 by Eleutheroside E
ConditionsIn vitro rat liver microsome assay with tolbutamide probe

Toxicologists and formulators must use the exact Eleutheroside E compound to accurately model DDI risks for drugs metabolized by CYP2C9.

Physicochemical Polarity and Extraction Matrix Compatibility

The diglucoside structure of Syringaresinol diglucoside imparts critical solubility characteristics that dictate industrial extraction and formulation parameters. While the aglycone (syringaresinol) is highly lipophilic with a logP of approximately 3.3, the addition of two glucose moieties lowers the logP to approximately 0.4. This increased hydrophilicity means that Eleutheroside E cannot be efficiently extracted or dissolved in purely non-polar solvents, nor is it highly soluble in pure water; it requires optimized 40-50% ethanol or methanol/water mixtures for complete recovery [1].

Evidence DimensionPhysicochemical polarity (logP)
Target Compound DataHydrophilic lignan glycoside profile (logP ~ 0.4)
Comparator Or BaselineSyringaresinol aglycone (Lipophilic, logP ~ 3.3)
Quantified Difference~2.9 log unit reduction in lipophilicity due to glycosylation
ConditionsSolvent extraction and formulation matrix selection

Process engineers and analytical chemists must procure the exact diglucoside standard to validate hydroalcoholic extraction efficiencies, as aglycone-based models will fail.

Pharmacopoeial Quality Control (QA/QC) of Botanical Extracts

Syringaresinol diglucoside is deployed as a mandatory primary reference standard in HPLC-UV/DAD and UPLC-MS/MS workflows. It is required to certify that Eleutherococcus senticosus raw materials and commercial extracts meet the strict European Pharmacopoeia (Ph. Eur.) threshold of ≥0.08% combined Eleutheroside B and E content [1].

Drug-Drug Interaction (DDI) Safety Screening

Due to its specific inhibitory action on CYP2C9 and CYP2E1, this compound is utilized in in vitro hepatic microsome assays. It serves as a critical variable in toxicological screening to evaluate the safety and potential pharmacokinetic interactions of multi-herb adaptogenic dietary supplements [2].

Optimization of Hydroalcoholic Extraction Processes

Because of its distinct logP (~0.4) compared to its aglycone, Syringaresinol diglucoside is used as a benchmark analyte to optimize industrial extraction parameters. It validates the efficacy of 40-50% ethanol/water solvent systems used in the large-scale manufacturing of standardized botanical tinctures and functional food ingredients[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

742.26841461 Da

Monoisotopic Mass

742.26841461 Da

Heavy Atom Count

52

Appearance

Solid powder

Melting Point

269 - 270 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2SJ3W6H9R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Liriodendrin

Dates

Last modified: 08-15-2023
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6: Jung HJ, Park HJ, Kim RG, Shin KM, Ha J, Choi JW, Kim HJ, Lee YS, Lee KT. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus. Planta Med. 2003 Jul;69(7):610-6. PubMed PMID: 12898415.
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14: Zhang Z, Yang L, Wang B, Zhang L, Zhang Q, Li D, Zhang S, Gao H, Wang X. Protective role of liriodendrin in mice with dextran sulphate sodium-induced ulcerative colitis. Int Immunopharmacol. 2017 Nov;52:203-210. doi: 10.1016/j.intimp.2017.09.012. Epub 2017 Sep 21. PubMed PMID: 28941417.
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